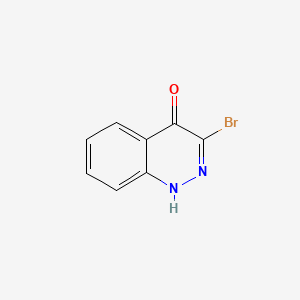

3-Bromocinnolin-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRVSTXNTMEAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromocinnolin-4-ol

Foreword

This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and potential applications of 3-Bromocinnolin-4-ol. As a functionalized cinnoline derivative, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document is structured to deliver not only factual data but also to provide the underlying scientific reasoning for experimental methodologies and potential reactivity, reflecting a synthesis of established chemical principles and field-proven insights. The information herein is intended for an audience of researchers, scientists, and professionals in drug development, aiming to serve as a foundational resource for the utilization of this versatile chemical entity.

Introduction to the Cinnoline Scaffold and this compound

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the cinnoline ring system, as in this compound, offers a unique combination of functionalities that can be exploited for further chemical modifications and the development of novel therapeutic agents.

A critical aspect of 4-hydroxycinnolines is their existence in tautomeric forms. Extensive NMR spectroscopic studies have demonstrated that cinnolin-4-ol exists almost exclusively in the cinnolin-4(1H)-one form in solution.[4] This tautomeric preference is crucial for understanding the reactivity and biological interactions of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. The data presented here is a combination of reported values and predicted characteristics based on analogous structures.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [5] |

| Molecular Weight | 225.04 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 273-274 °C | [5] |

| Boiling Point | 358.0 ± 45.0 °C at 760 mmHg | [5] |

| CAS Number | 19419-09-1 | [5] |

Spectroscopic Characterization

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cinnolinone system and the bromine substituent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.2 | d | H-5 |

| ~7.5 - 7.7 | t | H-7 |

| ~7.4 - 7.6 | t | H-6 |

| ~7.2 - 7.4 | d | H-8 |

| ~12.0 - 13.0 | br s | N-H |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the cinnolinone ring is expected to have a characteristic downfield shift.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-4 (C=O) |

| ~145 - 150 | C-8a |

| ~135 - 140 | C-4a |

| ~130 - 135 | C-7 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-6 |

| ~115 - 120 | C-8 |

| ~100 - 105 | C-3 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H stretch |

| ~1650 | Strong | C=O stretch (amide) |

| ~1600, 1580, 1480 | Medium-Strong | C=C aromatic stretch |

| ~750 | Strong | C-Br stretch |

2.2.4. Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Assignment |

| 224/226 | [M]⁺ |

| 196/198 | [M-CO]⁺ |

| 145 | [M-Br]⁺ |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of the cinnoline ring system. The proposed pathway involves a Richter-type cyclization of a suitably substituted o-aminophenyl alkyne.

Proposed Synthetic Pathway

Experimental Protocol

Step 1: Synthesis of (2-Amino-1-bromophenyl)(trimethylsilyl)acetylene (Intermediate 1)

-

To a solution of 2-amino-1-bromobenzene (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-1-bromophenylacetylene (Intermediate 2)

-

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alkyne.

Step 3: Synthesis of this compound

-

Dissolve 2-amino-1-bromophenylacetylene (1.0 eq) in a mixture of ethanol and hydrochloric acid.

-

Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Derivatization

The presence of the bromine atom at the 3-position and the reactive cinnolinone ring endows this compound with significant potential for chemical derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

4.1.1. Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene. A known example is the reaction with styrene to form (E)-3-(2-phenylethenyl)cinnolin-4-ol.[7]

Protocol for Heck Reaction:

-

In a reaction vessel, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a suitable base such as triethylamine (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

4.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be coupled with various arylboronic acids to generate a library of 3-aryl-cinnolin-4-ol derivatives.

Protocol for Suzuki-Miyaura Coupling:

-

Combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq) in a reaction flask.

-

Add a solvent system, typically a mixture of toluene and water.

-

Heat the mixture to reflux under an inert atmosphere for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the desired 3-arylcinnolin-4-ol derivative by recrystallization or column chromatography.

Biological Activity and Medicinal Chemistry Applications

The cinnoline scaffold is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities.[1][2][3] While specific biological data for this compound is not extensively reported, its structural features suggest significant potential in drug discovery.

The presence of the bromine atom allows for the strategic introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The cinnolin-4-one core is a known hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as protein kinases.

Potential areas for investigation include:

-

Anticancer Agents: Many heterocyclic compounds, including cinnoline derivatives, exhibit anticancer properties. The ability to synthesize a diverse library of 3-substituted cinnolin-4-ols makes this scaffold an attractive starting point for the development of novel oncology drugs.

-

Antimicrobial Agents: The cinnoline nucleus has been incorporated into compounds with antibacterial and antifungal activities.[1]

-

Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated anti-inflammatory effects.[3]

The derivatization of this compound through the synthetic methodologies described in this guide can lead to the discovery of new chemical entities with potent and selective biological activities.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and amenable reactivity make it an attractive starting material for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its key chemical properties, a plausible synthetic route, and strategies for its derivatization. The insights and protocols presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors, ultimately contributing to advancements in medicinal chemistry and materials science.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]

- 4. 3-Bromo-2-phenylquinolin-4(1h)-one | C15H10BrNO | CID 224423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19419-09-1 [sigmaaldrich.com]

- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

Introduction: The Cinnoline Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3-Bromocinnolin-4-ol

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] First synthesized by V. Richter in 1883, the cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The functionalization of the cinnoline core is a key strategy for the development of novel therapeutic agents and functional materials.

Among functionalized cinnolines, this compound, which exists in tautomeric equilibrium with 3-bromo-1,4-dihydrocinnolin-4-one, is a particularly valuable synthetic intermediate.[3][4] The presence of a bromine atom at the C3 position and a hydroxyl group at the C4 position provides two distinct reactive sites. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse carbon-based substituents.[3] The C4-hydroxyl group can be converted into other functionalities, such as a chloro group, which can then undergo nucleophilic aromatic substitution. This dual reactivity makes this compound a versatile building block for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[3]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, detailing the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C3-Br bond, pointing to the precursor cinnolin-4-ol (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one). This strategy hinges on the ability to perform a regioselective electrophilic bromination on the pre-formed cinnoline core.

A second disconnection of the cinnoline-4-ol precursor breaks the N-N bond and the C4-C4a bond, leading back to a diazotized 2-aminoacetophenone . This route is based on the well-established Borsche-Schofield synthesis, a powerful method for constructing the 4-hydroxycinnoline scaffold.[5]

Figure 1: Retrosynthetic pathway for this compound.

This strategy is advantageous because it utilizes readily available starting materials and employs reliable, high-yielding reactions to first construct the heterocyclic core and then install the desired halogen functionality.

Part 1: Synthesis of the Cinnolin-4-ol Core via Intramolecular Cyclization

The most direct and efficient route to the cinnolin-4-ol scaffold is the acid-catalyzed diazotization and subsequent cyclization of o-aminoaryl ketones, a reaction extensively developed by Borsche, Schofield, and Simpson.[5] This method provides high yields (typically 70-90%) and is broadly applicable to a range of substituted anilines.

The reaction begins with the diazotization of 2-aminoacetophenone using sodium nitrite in a strong acidic medium (e.g., sulfuric acid in acetic acid) at low temperatures (0-5 °C). This generates a highly reactive arenediazonium salt intermediate. Upon gentle heating, the diazonium salt undergoes an intramolecular cyclization. The enol form of the acetyl group attacks the diazonium nitrogen, leading to the formation of the six-membered pyridazine ring and expulsion of a proton to yield the aromatic cinnolin-4-ol product.

References

- 1. innovativejournal.in [innovativejournal.in]

- 2. ijariit.com [ijariit.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 132. Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromocinnolin-4-ol

Abstract

This technical guide provides a comprehensive analysis of 3-bromocinnolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide delves into the molecule's structural intricacies, with a particular focus on the pivotal concept of keto-enol tautomerism that governs its reactivity and spectroscopic properties. We present a plausible, well-reasoned synthetic pathway, drawing upon established methodologies for the synthesis of related cinnoline and quinolinone scaffolds. A detailed spectroscopic characterization, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is provided to aid in the identification and quality control of this compound. Furthermore, this guide explores the synthetic utility of this compound as a versatile intermediate, highlighting its application in palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. The broader context of the biological significance of the cinnoline scaffold is also discussed, underscoring the potential of this compound as a building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the cinnoline ring system allows for the fine-tuning of its biological activity, making it an attractive target for drug discovery programs. This compound, in particular, serves as a key intermediate, offering two reactive sites for further molecular elaboration: the bromine atom at the 3-position and the hydroxyl group at the 4-position. Understanding the molecular structure and reactivity of this compound is therefore crucial for its effective application in the synthesis of novel, biologically active molecules.[4][5]

Molecular Structure and Physicochemical Properties

Core Structure and Tautomerism

This compound, with the molecular formula C₈H₅BrN₂O, can exist in two tautomeric forms: the enol form (this compound) and the keto form (3-bromo-1H-cinnolin-4-one). This tautomerism is a critical feature of 4-hydroxycinnolines and related heterocyclic systems like 4-hydroxyquinolines.[6] The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. In the solid state and in polar solvents, the keto form is often favored.[6]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19419-09-1 | |

| Molecular Formula | C₈H₅BrN₂O | [7] |

| Molecular Weight | 225.04 g/mol | [7] |

| Melting Point | 273-274 °C | [7] |

| Boiling Point | 358.0 ± 45.0 °C at 760 mmHg | [7] |

| Appearance | Solid | [7] |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cinnolin-4-one via Intramolecular Cyclization

This step is based on the general principle of the Richter synthesis or related cyclizations of diazonium salts.

-

Diazotization: Dissolve the starting 2-aminoacetophenone derivative in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: The diazonium salt intermediate is then induced to cyclize. This can often be achieved by carefully neutralizing the acidic solution or by heating. The exact conditions will depend on the specific substituents on the starting material. The cyclization leads to the formation of the cinnolin-4-one ring system.

-

Isolation and Purification: The crude cinnolin-4-one product is isolated by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Bromination of Cinnolin-4-one

-

Reaction Setup: Suspend the synthesized cinnolin-4-one in a suitable solvent such as glacial acetic acid.

-

Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise to the suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove any remaining acid, and then dried. The crude this compound is then purified by recrystallization.

Spectroscopic Characterization

Due to the limited availability of experimentally verified spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with analogous compounds like 4-hydroxyquinoline.[6][10][11]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the exchangeable N-H or O-H proton, depending on the predominant tautomer in the chosen NMR solvent (e.g., DMSO-d₆).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 12.0 | br s | N-H (keto form) or O-H (enol form) |

| ~8.0 - 8.2 | d | H-5 |

| ~7.5 - 7.8 | m | H-6, H-7 |

| ~7.3 - 7.5 | d | H-8 |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (C-4, keto form) |

| ~140 - 150 | C-8a, C-4a |

| ~120 - 135 | C-5, C-6, C-7, C-8 |

| ~110 - 120 | C-3 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. The presence of both tautomers may lead to a more complex spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (enol form) |

| 3200 - 3000 | N-H stretch (keto form) |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1650 - 1620 | C=O stretch (keto form) |

| ~1600 - 1450 | C=C and C=N stretching vibrations |

| ~600 - 500 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of Br radical to give a fragment at m/z 145.

-

Loss of CO to give a fragment at m/z 196/198.

-

Further fragmentation of the heterocyclic ring system.

-

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of the reactive C-Br bond, which can participate in various palladium-catalyzed cross-coupling reactions.[12]

Heck Coupling Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[13] this compound can undergo a Heck reaction with various alkenes to introduce a vinyl group at the 3-position. For example, its reaction with styrene yields (E)-3-(2-phenylethenyl)cinnolin-4-ol.[12]

Caption: General scheme of the Heck coupling reaction with this compound.

Experimental Protocol: Heck Coupling of this compound with Styrene

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), styrene (1.2-1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in an appropriate solvent (e.g., DMF or acetonitrile).

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction can be employed to introduce an alkynyl moiety at the 3-position of the cinnoline ring, providing access to a diverse range of derivatives.[15]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Biological Significance and Drug Development Potential

The cinnoline scaffold is a key structural motif in a variety of biologically active compounds.[1] Derivatives of cinnoline have been investigated for their potential as:

-

Antimicrobial and Antifungal Agents: Cinnoline derivatives, particularly those with halogen substitutions, have shown promising activity against various bacterial and fungal strains.[16][17]

-

Antitumor Agents: Certain cinnoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4]

-

Anti-inflammatory Agents: The cinnoline nucleus has been incorporated into molecules with significant anti-inflammatory properties.[18]

The ability to readily functionalize this compound via cross-coupling reactions makes it an exceptionally valuable starting material for the synthesis of libraries of novel cinnoline derivatives for high-throughput screening in drug discovery campaigns.

The Role of X-Ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state.[19][20] A crystal structure of this compound would provide definitive evidence of its predominant tautomeric form in the solid state, as well as precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical properties and for computational modeling studies in drug design. While a crystal structure for this compound is not currently available in the public domain, the use of X-ray crystallography for the structural elucidation of related heterocyclic compounds is well-established.[21]

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its rich chemistry, governed by the interplay of its tautomeric forms and the reactivity of the C-Br bond, makes it a versatile building block for the construction of complex molecular architectures. The detailed (predicted) spectroscopic data and proposed synthetic protocols provided in this guide serve as a valuable resource for researchers working with this compound. The established biological activities of the broader cinnoline family highlight the importance of this compound as a precursor to novel therapeutic agents, warranting its continued investigation in the field of drug discovery and development.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. rroij.com [rroij.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [bradscholars.brad.ac.uk]

- 21. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Predictive Framework for Spectroscopic Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromocinnolin-4-ol

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This compound, a substituted derivative of the cinnoline scaffold, presents an interesting case for detailed spectroscopic analysis. Direct and comprehensive experimental data for this specific molecule is not consolidated in publicly accessible literature. Therefore, this technical guide adopts a predictive and pedagogical approach, grounded in the established principles of spectroscopic analysis and data from closely related structural analogs. As a Senior Application Scientist, my objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with a robust framework for anticipating, acquiring, and interpreting the spectroscopic signature of this compound. We will explore the causality behind experimental choices and establish self-validating protocols to ensure scientific integrity.

The Foundational Question: Tautomerism in the Cinnolin-4-ol System

Before any spectroscopic analysis can be interpreted, we must first establish the dominant structural form of the molecule in solution. Cinnolin-4-ol is subject to prototropic tautomerism, existing in equilibrium between the hydroxyl (enol) form and the keto (amide or lactam) form. Extensive NMR studies on the parent cinnolin-4-ol molecule have conclusively shown that it exists almost exclusively as cinnolin-4(1H)-one in polar solvents like DMSO.[1][2] This keto-enol tautomerism is a critical concept, as it fundamentally dictates the nature of the functional groups available for spectroscopic detection.

The introduction of a bromine atom at the 3-position is not expected to shift this equilibrium back to the enol form. Therefore, for the purpose of this guide, our target analyte is correctly identified as 3-bromo-1H-cinnolin-4-one . All subsequent spectroscopic predictions will be based on this lactam structure.

Caption: Predominant tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and tautomeric state.

Expertise in Action: Why DMSO-d₆ is the Solvent of Choice

The selection of a deuterated solvent is the first critical step in NMR analysis. While CDCl₃ is common, cinnolinone derivatives often exhibit poor solubility in it.[1] More importantly, a protic solvent like DMSO-d₆ is advantageous for two reasons:

-

Enhanced Solubility: It readily dissolves the planar, polar cinnolinone structure.

-

Observation of Exchangeable Protons: It allows for the observation of the N-H proton signal, which provides direct evidence for the cinnolin-4(1H)-one tautomer. This peak will typically appear as a broad singlet and will disappear upon the addition of a drop of D₂O, a classic test for exchangeable protons.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show five distinct signals: four in the aromatic region corresponding to the protons on the benzo-fused ring, and one broad signal for the N-H proton. The chemical shifts are predicted by taking the known values for cinnolin-4(1H)-one[1] and applying the expected electronic effects of the C3-bromine substituent.

Table 1: Predicted ¹H NMR Data for 3-Bromo-1H-cinnolin-4-one (in DMSO-d₆, 500 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

|---|---|---|---|---|

| ~12.5 - 13.5 | br s | - | H-1 (N-H) | The N-H proton of a lactam is typically deshielded and appears as a broad singlet.[1] |

| ~8.0 - 8.2 | d | ~8.0 | H-5 | H-5 is ortho to the electron-withdrawing ring nitrogen (N-1) and is expected to be the most downfield of the aromatic protons. |

| ~7.8 - 7.9 | t | ~7.5 | H-7 | Coupled to both H-6 and H-8, appearing as a triplet (or more accurately, a triplet of doublets). |

| ~7.6 - 7.7 | d | ~8.5 | H-8 | H-8 is ortho to the C-4a bridgehead carbon. |

| ~7.4 - 7.5 | t | ~7.5 | H-6 | Coupled to H-5 and H-7, appearing as a triplet (or triplet of doublets). |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will be instrumental in confirming the tautomeric form. The presence of a signal significantly downfield (~170 ppm) is indicative of a carbonyl carbon, while its absence and the presence of a signal around 150-160 ppm would suggest a C-OH carbon.[1]

Table 2: Predicted ¹³C NMR Data for 3-Bromo-1H-cinnolin-4-one (in DMSO-d₆, 125 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

|---|---|---|

| ~170 | C-4 (C=O) | Definitive signal for the keto tautomer. Based on the 170.3 ppm shift for the parent compound.[1] |

| ~145 | C-8a | Bridgehead carbon adjacent to N-1. |

| ~138 | C-4a | Bridgehead carbon adjacent to the benzene ring. |

| ~134 | C-7 | Aromatic CH. |

| ~128 | C-5 | Aromatic CH. |

| ~125 | C-6 | Aromatic CH. |

| ~118 | C-8 | Aromatic CH. |

| ~115 | C-3 (C-Br) | Carbon bearing the bromine atom. Its chemical shift is significantly influenced by the electronegative halogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a spectral width of approximately 16 ppm, a 90° pulse, and a relaxation delay of 2-5 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data with a spectral width of approximately 240 ppm, using proton decoupling. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive technique that provides the exact molecular weight and, through isotopic patterns and fragmentation, crucial structural information.

The Bromine Isotopic Signature: A Self-Validating System

A key trustworthy feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The presence of this characteristic "doublet" for the molecular ion is unambiguous proof of a monobrominated compound.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Adduct | Calculated m/z | Assignment |

|---|---|---|---|

| ESI+ | [M+H]⁺ (⁷⁹Br) | 224.9658 | Protonated Molecular Ion |

| ESI+ | [M+H]⁺ (⁸¹Br) | 226.9638 | Protonated Molecular Ion Isotope |

| ESI- | [M-H]⁻ (⁷⁹Br) | 222.9512 | Deprotonated Molecular Ion |

| ESI- | [M-H]⁻ (⁸¹Br) | 224.9492 | Deprotonated Molecular Ion Isotope |

Calculated for the molecular formula C₈H₅BrN₂O.[4]

Plausible Fragmentation Pathway

In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion would likely undergo fragmentation. A logical pathway involves the initial loss of neutral molecules like CO and N₂, which are common fragmentation patterns for heterocyclic systems.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

-

Instrumentation (LC-MS with ESI source):

-

Liquid Chromatography (for purity assessment): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

Ionization (ESI): Operate in both positive and negative ion modes to maximize information. Typical settings include a capillary voltage of 3-4 kV and a source temperature of 120-150°C.

-

Mass Analyzer (e.g., TOF or Orbitrap): Acquire data in full scan mode over a range of m/z 50-500. For accurate mass determination, use a high-resolution instrument and ensure proper calibration.

-

-

Data Analysis:

-

Examine the full scan spectrum for the molecular ion cluster ([M+H]⁺ or [M-H]⁻).

-

Confirm the 1:1 isotopic pattern for the M and M+2 peaks.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula C₈H₅BrN₂O.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the functional groups and the electronic conjugation within the molecule, respectively.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for 3-bromo-1H-cinnolin-4-one will be characterized by the presence of key functional groups from the lactam tautomer.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3000 | Medium, Broad | N-H stretch (from the lactam NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (amide I band), characteristic of the lactam |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations within the aromatic rings |

| 700 - 500 | Medium | C-Br stretch |

Reference data from general IR correlation tables.[5][6]

UV-Visible Spectroscopy: Probing the Conjugated System

The extended π-system of the cinnolinone ring is expected to absorb UV light, corresponding to π → π* electronic transitions.

Predicted UV-Vis Data:

-

Solvent: Ethanol or Methanol

-

Expected Absorption: Multiple absorption bands are expected between 200 nm and 400 nm. The spectrum will likely show a strong absorption maximum (λmax) in the 220-280 nm range and potentially a weaker, longer-wavelength absorption above 300 nm, characteristic of n → π* transitions.[7][8]

Experimental Protocol: IR and UV-Vis

References

- 1. holzer-group.at [holzer-group.at]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. compoundchem.com [compoundchem.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromocinnolin-4-ol: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delineates its fundamental chemical identifiers, explores its structural nuances with a focus on keto-enol tautomerism, proposes a detailed synthetic pathway, and outlines robust protocols for its spectroscopic characterization. Furthermore, this guide delves into the reactivity of the C-Br bond, highlighting its potential for derivatization through modern cross-coupling methodologies, thereby underscoring its utility as a versatile synthetic intermediate in drug discovery and materials science.

Core Identification and Physicochemical Properties

This compound is a substituted cinnoline derivative. The cinnoline scaffold is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, which is of significant interest in pharmaceutical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position makes this molecule a valuable building block for further chemical modifications.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Bromo-4(1H)-cinnolinone | [1] |

| CAS Number | 19419-09-1 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Melting Point | 273-274 °C | [1] |

| Physical Form | Solid | [1] |

Structural Elucidation: The Significance of Keto-Enol Tautomerism

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the enol form (this compound) and the keto form (3-Bromo-4(1H)-cinnolinone). This equilibrium is a common feature in 4-hydroxyquinoline and related heterocyclic systems.[2][4] The relative stability of these tautomers can be influenced by the solvent, pH, and temperature. In the solid state and in polar aprotic solvents, the keto form is often favored due to intermolecular hydrogen bonding.[5][6] Conversely, in non-polar solvents, the enol form may be more prevalent, stabilized by intramolecular hydrogen bonding.[6]

The presence of both tautomers has significant implications for the molecule's reactivity and its interactions with biological targets. Spectroscopic characterization is essential to understand the predominant form under specific conditions.

Proposed Synthesis of this compound

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cinnolin-4(1H)-one

This step involves the condensation of 2-aminobenzaldehyde with hydrazine hydrate to form a phenylhydrazone intermediate, which then undergoes acid-catalyzed intramolecular cyclization.

-

Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the phenylhydrazone intermediate by Thin Layer Chromatography (TTC).

-

Cyclization: After the formation of the intermediate, add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Cinnolin-4(1H)-one.

Step 2: Bromination of Cinnolin-4(1H)-one

This step involves the electrophilic bromination of the Cinnolin-4(1H)-one at the C3 position.

-

Reaction Setup: Dissolve Cinnolin-4(1H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 12-24 hours. The reaction should be protected from light.

-

Work-up and Isolation: Pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and succinimide.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to obtain pure this compound.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is imperative to confirm the identity and purity of the synthesized this compound. The following are the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution.

-

N-H Proton (keto form): A broad singlet typically downfield (δ > 10 ppm) due to the acidic proton on the nitrogen in the 4(1H)-cinnolinone tautomer.

-

O-H Proton (enol form): A broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

C-Br Carbon: A signal for the carbon attached to the bromine atom, the chemical shift of which will be influenced by the halogen.

-

Carbonyl Carbon (keto form): A signal in the downfield region (δ > 160 ppm) corresponding to the C=O group in the 4(1H)-cinnolinone tautomer.

-

C-OH Carbon (enol form): A signal for the carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (enol form): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (keto form): A sharp absorption band around 3300-3500 cm⁻¹.

-

C=O Stretch (keto form): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, characteristic of an amide-like carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring system.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the molecular ion would be around 224 and 226.

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.

Reactivity and Synthetic Applications

The presence of the C-Br bond at the 3-position of the cinnoline ring makes this compound a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions.[7][8][9] The reactivity of the C-Br bond is influenced by the electronic nature of the cinnoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[7][8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 3-position.

Reaction Scheme: Palladium-Catalyzed Cross-Coupling Reactions

Caption: Potential derivatization of this compound via palladium-catalyzed cross-coupling reactions.

The ability to introduce diverse functional groups at the 3-position is of great interest in drug discovery for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution

While less common for aryl bromides compared to activated aryl chlorides or fluorides, under certain conditions, the bromine atom may undergo nucleophilic aromatic substitution.[10] The electron-withdrawing nature of the cinnoline ring system could facilitate such reactions with strong nucleophiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data for similar compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis can be achieved through a plausible multi-step sequence, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The presence of a reactive C-Br bond opens up numerous possibilities for derivatization, making it an attractive starting material for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemistry, particularly its tautomeric equilibrium and reactivity, is crucial for its effective utilization in research and drug development.

References

- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. compoundchem.com [compoundchem.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. jocpr.com [jocpr.com]

- 8. nobelprize.org [nobelprize.org]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

The Enduring Legacy of the Cinnoline Core: A Technical Guide to its Discovery and Storied History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridazine ring, has captivated the attention of chemists and pharmacologists for over a century. Though no derivatives have been found in nature, the synthetic versatility and diverse biological activities of cinnoline compounds have established them as a significant area of research in medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of cinnoline compounds, from their initial synthesis in the late 19th century to their evolution as promising therapeutic agents. We will delve into the seminal synthetic methodologies, their underlying mechanisms, and the key milestones that have shaped our understanding of this important heterocyclic system.

The Dawn of Cinnoline Chemistry: The Pioneering Syntheses

The story of cinnoline begins in the late 19th century, a period of fervent discovery in organic chemistry. The quest for novel heterocyclic systems led to the development of several foundational methods for constructing the cinnoline core, each with its own unique approach and set of applications.

The Richter Cinnoline Synthesis: A Serendipitous Discovery

In 1883, the German chemist Victor von Richter reported the first synthesis of a cinnoline derivative, a discovery that marked the genesis of this field of study.[1][3] The reaction, now known as the Richter cinnoline synthesis, involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization.[4] The initial product is a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated to afford the corresponding 4-hydroxycinnoline.[5]

The Richter synthesis, while historically significant, is somewhat limited in its substrate scope and reaction conditions. However, its discovery laid the groundwork for future investigations into the reactivity of aryldiazonium salts and their utility in heterocyclic synthesis.

Experimental Protocol: The Richter Synthesis of 4-Hydroxycinnoline

-

Step 1: Diazotization. A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Cyclization. The cold diazonium salt solution is slowly added to a heated solution of copper(I) chloride in hydrochloric acid. The mixture is then heated to boiling for 1-2 hours, during which time the cyclization and concomitant hydrolysis occur.

-

Step 3: Isolation. The reaction mixture is cooled, and the precipitated 4-hydroxycinnoline-3-carboxylic acid is collected by filtration.

-

Step 4: Decarboxylation. The isolated carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases, yielding 4-hydroxycinnoline.

The Widman-Stoermer Synthesis: An Alternative Route

Shortly after Richter's discovery, in 1884, Otto Widman, and later Richard Stoermer, developed an alternative method for cinnoline synthesis.[6] The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene.[7] This method proved to be more versatile than the Richter synthesis, allowing for the preparation of a wider range of substituted cinnolines. The reaction proceeds at room temperature and often gives high yields.[8] A key requirement for the success of this reaction is the presence of a substituent at the α-carbon of the vinyl group.[8]

Experimental Protocol: The Widman-Stoermer Synthesis of a 4-Substituted Cinnoline

-

Step 1: Preparation of the o-Aminoarylethylene. The appropriately substituted o-nitroarylacetylene is reduced to the corresponding o-aminoarylethylene using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid.

-

Step 2: Diazotization and Cyclization. The o-aminoarylethylene is dissolved in a mixture of ethanol and concentrated hydrochloric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The cinnoline product precipitates from the solution and is collected by filtration.

The Borsche–Herbert and Neber–Bossel Syntheses: Expanding the Toolkit

Further expanding the synthetic repertoire for cinnolines, the Borsche–Herbert and Neber–Bossel syntheses were developed. The Borsche–Herbert reaction, a widely used method in the mid-20th century, involves the diazotization of o-aminoacetophenones followed by cyclization to yield 4-hydroxycinnolines.[9] This method is quite versatile, allowing for a variety of substituents on the cinnoline ring with yields often ranging from 70-90%.[9]

The Neber–Bossel synthesis provides a route to 3-hydroxycinnolines.[9] This classical method involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the resulting diazonium salt to a hydrazine, and subsequent cyclization upon heating in hydrochloric acid.[9] The yields for this reaction are typically in the range of 60-70%.[9]

The Rise of Medicinal Chemistry: Cinnolines as Bioactive Scaffolds

The mid-20th century marked a shift in the focus of cinnoline research, from purely synthetic explorations to the investigation of their biological properties. In 1957, a review by Jacobs highlighted the cinnoline ring system as one of the least explored bicyclic aromatic heterocycles containing two nitrogen atoms.[3] This call to action spurred significant interest in synthesizing and screening cinnoline derivatives for a wide range of pharmacological activities.[3]

Early Investigations: Antibacterial and Antimalarial Potential

Initial studies revealed that the parent cinnoline molecule itself exhibits toxicity and antibacterial activity against Escherichia coli.[3] This finding prompted the synthesis and evaluation of numerous cinnoline derivatives as potential antimicrobial agents.

A particularly notable area of early research was the exploration of 4-aminocinnolines as analogues of the successful 4-aminoquinoline antimalarial drugs, such as chloroquine.[10] During the 1940s, the search for new antimalarials was a major focus of medicinal chemistry, and the structural similarity between the quinoline and cinnoline ring systems made the latter an attractive target for investigation. While no cinnoline-based antimalarial ever reached the same level of prominence as the quinolines, this early work demonstrated the potential of the cinnoline scaffold in drug design.

A Legacy of Diverse Biological Activities

Over the decades, the cinnoline nucleus has been incorporated into a vast array of compounds exhibiting a broad spectrum of biological activities.[11] These include:

| Biological Activity | Examples of Cinnoline Derivatives |

| Antibacterial | Cinoxacin, a quinolone antibiotic with a fused dioxolo-cinnoline core, was developed in the 1970s for the treatment of urinary tract infections.[9] |

| Anticancer | Various substituted cinnolines have shown promising in vitro activity against a range of cancer cell lines. |

| Anti-inflammatory | Cinnopentazone, discovered in 1968, exhibited significant anti-inflammatory properties.[10] |

| Analgesic | Cinnofuradione was introduced as an analgesic.[10] |

| Antidepressant & Anticonvulsant | Certain cinnoline derivatives have shown activity in models of depression and epilepsy. |

The development of Cinoxacin stands as a key milestone, demonstrating that the cinnoline core could be successfully integrated into a clinically used therapeutic agent.[9]

Structural Elucidation and Characterization

The definitive confirmation of the structure of cinnoline and its derivatives relied on the development of modern spectroscopic techniques. Early studies likely employed classical methods of chemical degradation and derivatization. However, the advent of ultraviolet (UV) and infrared (IR) spectroscopy, followed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), provided unequivocal evidence for the bicyclic aromatic structure.[2]

The UV spectrum of cinnoline exhibits characteristic absorptions for an aromatic heterocyclic system.[12] IR spectroscopy reveals key vibrational modes of the C=C and C=N bonds within the rings, as well as the C-H bending frequencies.[13] NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of substituent positions. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of cinnoline derivatives.[13]

Conclusion: A Scaffold of Enduring Importance

From its serendipitous discovery in 1883 to its present-day status as a privileged scaffold in medicinal chemistry, the history of cinnoline is a testament to the continuous evolution of organic synthesis and drug discovery. The pioneering work of Richter, Widman, and others laid a robust foundation for the construction of this versatile heterocyclic system. The subsequent exploration of its biological potential has unveiled a remarkable diversity of pharmacological activities, culminating in the development of clinically useful drugs. As synthetic methodologies become ever more sophisticated and our understanding of biological targets deepens, the cinnoline core is poised to remain a fertile ground for the discovery of novel therapeutic agents for years to come.

References

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. innovativejournal.in [innovativejournal.in]

- 4. jocpr.com [jocpr.com]

- 5. Cinnoline - Wikipedia [en.wikipedia.org]

- 6. Widman-Stoermer Synthesis [drugfuture.com]

- 7. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 8. CINOXACIN synthesis - chemicalbook [chemicalbook.com]

- 9. Cinoxacin - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. ijariit.com [ijariit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking the Synthetic Potential: A Technical Guide to the Reactivity of the Bromine Atom in 3-Bromocinnolin-4-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various substituted cinnolines, 3-bromocinnolin-4-ol serves as a versatile and pivotal intermediate for the synthesis of complex molecular architectures. The strategic position of the bromine atom on the electron-deficient pyridazinone ring of the cinnoline core imparts unique reactivity, making it a prime handle for sophisticated chemical modifications. This guide provides an in-depth exploration of the reactivity of this bromine atom, focusing on its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the electronic properties of the substrate, provide field-proven experimental protocols, and present a framework for leveraging this key intermediate in drug discovery and development programs.

The Cinnolin-4-ol Scaffold: Structure and Electronic Properties

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle isomeric with quinoline and phthalazine.[1] The presence of two adjacent nitrogen atoms in the six-membered ring significantly influences its electronic distribution. The this compound core exists in tautomeric equilibrium with its 4-hydroxycinnoline form, although the keto (cinnolin-4-one) tautomer is generally predominant in the solid state and in various solvents. This tautomerism is critical as it affects the molecule's aromaticity and the reactivity of its substituents.

The key to understanding the reactivity of the C3-bromine lies in the electronic nature of the cinnolin-4-one ring system. The two nitrogen atoms and the C4-carbonyl group act as electron-withdrawing groups, rendering the heterocyclic ring electron-deficient. This electronic pull makes the C3 position susceptible to transformations that are characteristic of aryl halides on electron-poor aromatic systems.

Caption: Tautomeric equilibrium of the this compound core.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C3-Functionalization

The bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile platform for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of cinnoline derivatives for structure-activity relationship (SAR) studies. The greater reactivity of the C-Br bond compared to a C-Cl bond allows for selective functionalization in di-halogenated systems.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern medicinal chemistry for creating biaryl and vinyl-substituted structures.[4][5] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl analogs, which are prevalent motifs in pharmacologically active molecules.

Underlying Principle (Expertise & Experience): The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling.[6] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5] For an electron-poor substrate like this compound, a palladium(0) source paired with an electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective. These bulky ligands promote the oxidative addition and reductive elimination steps.[7] An aqueous base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analog |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-90 | [8] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80-95 | [6] |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-85 | [7] |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 65-80 | [7] |

Table 1: Representative conditions for Suzuki-Miyaura coupling with aryl bromides.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is fundamental in drug development, as the amine functional group is a key pharmacophore. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[9] Applying this reaction to this compound opens a direct pathway to 3-amino-cinnoline derivatives.

Underlying Principle (Expertise & Experience): The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine to facilitate its coordination to the palladium center. The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[11] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol).[8]

-

Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL) via syringe.

-

Reaction: Heat the mixture in an oil bath at 80-120 °C until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.[8]

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analog |

| Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 | [8][12] |

| Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 | [12] |

| Benzylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90 | 80-92 | [9] |

| Ammonia (equivalent) | Pd(OAc)₂ / Josiphos | LiHMDS | 1,4-Dioxane | 100 | 60-75 | [12] |

Table 2: Representative conditions for Buchwald-Hartwig amination with aryl bromides.

Heck and Sonogashira Couplings for Alkene and Alkyne Installation

The Heck and Sonogashira reactions further expand the synthetic utility of this compound by enabling the introduction of olefinic and alkynyl substituents, respectively.

-

Heck Reaction: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, using a palladium catalyst.[3] Literature precedent confirms that this compound can react with styrene using a palladium acetate catalyst to yield (E)-3-(phenylethenyl)cinnolin-4-ol.[3]

-

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).[3] This method provides a direct route to 3-alkynylcinnolin-4-ol derivatives, which are valuable precursors for further transformations or as final products.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the possibility of nucleophilic aromatic substitution (SNAr) should be considered. In an SNAr reaction, a potent nucleophile directly displaces the leaving group (bromide) on the aromatic ring.[13] This reaction requires a highly electron-deficient aromatic ring. The cinnolin-4-one system is electron-poor; however, SNAr reactions at an unactivated C-Br bond are generally challenging and require harsh conditions or very strong nucleophiles (e.g., thiophenolates). For this compound, SNAr is less common than cross-coupling but may be feasible with highly activated nucleophiles under specific conditions. Researchers should be aware of potential competition, especially when using nucleophilic secondary amines as solvents in coupling reactions at high temperatures.[3]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel chemical entities for drug discovery. The bromine atom at the C3 position serves as a reliable synthetic handle, with its reactivity dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient and modular routes to a vast chemical space of 3-substituted cinnolin-4-one derivatives. By understanding the electronic properties of the scaffold and mastering the application of these modern synthetic methods, researchers can effectively leverage this intermediate to construct complex molecules with tailored pharmacological profiles. The continued development of new catalysts and reaction conditions will only further expand the synthetic utility of this important heterocyclic core.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Tautomerism in 4-Hydroxycinnoline Systems

Abstract

The 4-hydroxycinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, yet its full potential is often modulated by a subtle but critical chemical phenomenon: tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibria in 4-hydroxycinnoline and its derivatives. We will dissect the structural and environmental factors governing the predominance of the hydroxy-cinnoline versus the cinnolin-one form. This paper provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize, understand, and strategically leverage tautomerism in the design of novel therapeutics.

Introduction: The Dynamic Nature of the 4-Hydroxycinnoline Core